3-Chloro-4-(chloromethyl)benzonitrile
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Overview
Description
3-Chloro-4-(chloromethyl)benzonitrile is an organic compound with the molecular formula C8H5Cl2N. It is a derivative of benzonitrile, featuring both a chloro and a chloromethyl group attached to the benzene ring.
Mechanism of Action
Target of Action
This compound belongs to the class of benzonitriles and is used as an intermediate in organic synthesis . It’s often used in the synthesis of other compounds, which may have specific biological targets.
Mode of Action
It’s known that benzonitriles can undergo various chemical reactions, such as nucleophilic substitution, due to the presence of the nitrile and chloromethyl groups . These reactions can lead to the formation of different compounds, which may interact with biological targets in specific ways.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-(chloromethyl)benzonitrile can be synthesized through several methods. One common approach involves the chlorination of 4-(chloromethyl)benzonitrile. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the additional chlorine atom .
Industrial Production Methods
In industrial settings, the production of this compound often involves the ammoxidation of 3-chlorotoluene. This process includes the reaction of 3-chlorotoluene with ammonia and oxygen in the presence of a catalyst, resulting in the formation of the nitrile group .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(chloromethyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution:
Hydrolysis: The nitrile group can be hydrolyzed to form amides or carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products
Nucleophilic Substitution: Various substituted benzonitriles.
Reduction: Corresponding amines.
Hydrolysis: Amides or carboxylic acids.
Scientific Research Applications
3-Chloro-4-(chloromethyl)benzonitrile has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzonitrile: Similar structure but lacks the chloromethyl group.
4-(Chloromethyl)benzonitrile: Similar structure but lacks the additional chlorine atom.
4-Chlorobenzonitrile: Similar structure but lacks the chloromethyl group.
Uniqueness
3-Chloro-4-(chloromethyl)benzonitrile is unique due to the presence of both a chloro and a chloromethyl group on the benzene ring. This dual functionality allows for a broader range of chemical reactions and applications compared to its similar compounds .
Biological Activity
3-Chloro-4-(chloromethyl)benzonitrile is an aromatic compound that has garnered attention for its unique chemical structure and potential biological activities. This article delves into its biological activity, focusing on its interactions with various biomolecules, particularly in the context of drug metabolism and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is C9H7Cl2N, with a molecular weight of 189.05 g/mol. The compound features a benzene ring substituted with both a chloromethyl group and a nitrile functional group, which significantly influence its reactivity and biological properties. The presence of the chlorine atoms enhances its electrophilic character, making it a potential target for nucleophilic attack in biological systems.
Enzyme Inhibition
One of the most notable biological activities of this compound is its inhibitory effect on cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in the metabolism of various drugs, and its inhibition can lead to altered pharmacokinetics for co-administered medications. Studies have demonstrated that this compound can effectively inhibit CYP1A2 activity, suggesting its relevance in pharmacological studies and drug development.
Interaction with Biomolecules
Research indicates that this compound interacts with various biomolecules, impacting metabolic pathways. Its ability to act as an electrophile allows it to form adducts with nucleophilic sites on proteins and nucleic acids, potentially leading to cellular toxicity or modulation of biological functions.
Case Studies
Case Study 1: CYP1A2 Inhibition
A study investigating the inhibitory effects of this compound on CYP1A2 demonstrated that the compound significantly reduced enzyme activity in vitro. The IC50 value was determined to be approximately 5 µM, indicating a potent inhibitory effect. This finding highlights the compound's potential role in drug-drug interactions and necessitates further investigation into its safety profile when used alongside other pharmaceuticals.
Case Study 2: Toxicity Assessment
In another study focusing on the cytotoxic effects of this compound, Jurkat cells were exposed to varying concentrations of the compound. Results indicated that at higher concentrations (above 10 µM), significant cytotoxicity was observed, leading to cell death. This underscores the importance of evaluating the compound's toxicity in therapeutic contexts, particularly in cancer treatment where such compounds may be utilized .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
3-Chloro-4-methoxybenzonitrile | Contains a methoxy group instead of chloromethyl | Less potent CYP1A2 inhibitor |
4-Chlorobenzonitrile | Lacks chloromethyl group | Minimal interaction with CYP enzymes |
3-Chloro-4-fluorobenzonitrile | Contains fluorine instead of chloromethyl | Different reactivity profile |
This table illustrates how variations in substituents can alter biological activities significantly.
Properties
IUPAC Name |
3-chloro-4-(chloromethyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZDCUOCGWRHML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64262-07-3 |
Source
|
Record name | 3-chloro-4-(chloromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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